molecular formula C14H14ClNO B1629771 3-(2-((4-Chlorophenyl)amino)ethyl)phenol CAS No. 295319-83-4

3-(2-((4-Chlorophenyl)amino)ethyl)phenol

Cat. No.: B1629771
CAS No.: 295319-83-4
M. Wt: 247.72 g/mol
InChI Key: CFYVQEHNTOXUFJ-UHFFFAOYSA-N
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Description

3-(2-((4-Chlorophenyl)amino)ethyl)phenol is an organic compound that features a phenol group substituted with a 2-((4-chlorophenyl)amino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Chlorophenyl)amino)ethyl)phenol typically involves the reaction of 4-chloroaniline with 2-bromoethylbenzene under basic conditions to form the intermediate 2-((4-chlorophenyl)amino)ethylbenzene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Chlorophenyl)amino)ethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(2-((4-Chlorophenyl)amino)ethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-((4-Chlorophenyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the 4-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Shares the 4-chlorophenyl group but lacks the phenol and ethylamine moieties.

    Phenol: Contains the phenol group but lacks the 4-chlorophenyl and ethylamine moieties.

    2-Bromoethylbenzene: Contains the ethylbenzene moiety but lacks the phenol and 4-chlorophenyl groups.

Uniqueness

3-(2-((4-Chlorophenyl)amino)ethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenol and 4-chlorophenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-(4-chloroanilino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-12-4-6-13(7-5-12)16-9-8-11-2-1-3-14(17)10-11/h1-7,10,16-17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYVQEHNTOXUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634175
Record name 3-[2-(4-Chloroanilino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295319-83-4
Record name 3-[2-(4-Chloroanilino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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